Nelivaptan

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Antagonizing Vasopressin V1b receptors

Nelivaptan works by blocking the action of vasopressin at V1b receptors. These receptors are found in the kidneys and play a role in water reabsorption. By blocking these receptors, nelivaptan can decrease water reabsorption, leading to increased urine output (diuresis) []. This mechanism offered promise for treating conditions associated with excess fluid retention, such as:

- Hyponatremia: A condition where sodium levels in the blood become too low, often caused by excessive water retention [].

- Ascites: A buildup of fluid in the abdomen, which can occur in liver cirrhosis or heart failure [].

- Schizophrenia: Early research explored nelivaptan's potential impact on social cognition in schizophrenia, but clinical trials were not successful [].

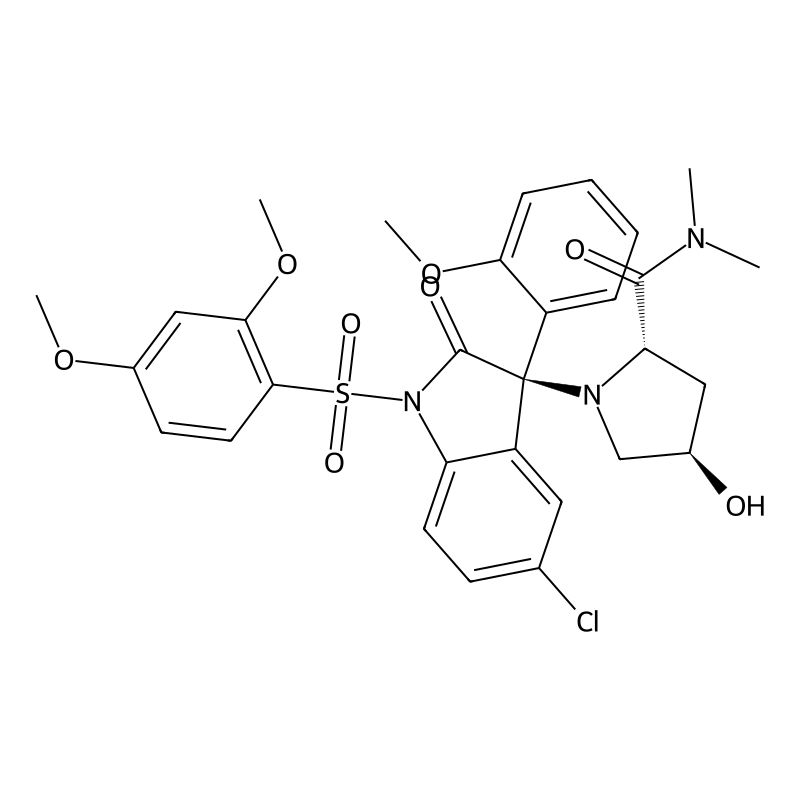

Nelivaptan is a selective, orally active, non-peptide antagonist of the vasopressin receptor subtype V1B. Its chemical formula is C₃₀H₃₂ClN₃O₈S, and it has a molar mass of 630.11 g/mol. The compound was initially developed for the treatment of anxiety disorders and major depressive disorder but has since seen its clinical development halted as of July 2008 by Sanofi-Aventis due to lack of further progress in trials .

Nelivaptan acts by competitively binding to the OXER, preventing the natural ligand, oxysterol 17β-estradiol, from activating the receptor []. This inhibition disrupts the negative feedback loop that normally regulates bile acid synthesis in the liver. Consequently, Nelivaptan promotes bile acid production, potentially leading to therapeutic effects in certain liver diseases [].

Nelivaptan exhibits significant biological activity primarily through its antagonistic effects on the V1B vasopressin receptor. By inhibiting this receptor, nelivaptan reduces the secretion of adrenocorticotropic hormone (ACTH), which is linked to stress responses . In animal models, it has shown promise in moderating stress-related endocrine and behavioral changes, particularly in reducing anxiety-like behavior . Additionally, nelivaptan has been studied for its potential effects on mood disorders, although conclusive clinical efficacy remains unestablished due to halted development.

The synthesis of nelivaptan involves several key steps that typically include:

- Formation of the Indole Core: The synthesis starts with the construction of a substituted indole framework.

- Introduction of Functional Groups: Various functional groups are introduced through electrophilic substitutions and coupling reactions.

- Final Modifications: The final steps involve forming the amide bond and incorporating the sulfonyl group.

Nelivaptan was primarily investigated for its potential applications in treating:

- Anxiety Disorders: Targeting the V1B receptor may help alleviate anxiety symptoms.

- Major Depressive Disorder: Its role in modulating stress responses positions it as a candidate for mood regulation.

Despite its initial promise, further development has been halted, limiting its practical applications in clinical settings .

Studies on nelivaptan's interactions indicate that it selectively binds to V1B receptors without significant activity on other vasopressin receptor subtypes (V1A and V2). This selectivity is crucial for minimizing side effects associated with broader vasopressin receptor antagonism. Interaction studies have also explored its effects on hormonal pathways related to stress response, particularly how it affects ACTH secretion .

Several compounds share structural or functional similarities with nelivaptan. Below is a comparison highlighting their uniqueness:

| Compound | Type | Primary Action | Unique Features |

|---|---|---|---|

| Tolvaptan | Vasopressin Antagonist | V2 Receptor Antagonist | Primarily used for treating hyponatremia; affects water retention. |

| Conivaptan | Vasopressin Antagonist | V1A and V2 Receptor Antagonist | Used in acute heart failure; broader receptor activity. |

| Lixisenatide | GLP-1 Analog | Glucose regulation | Used for diabetes; different mechanism compared to vasopressin antagonism. |

| Dapagliflozin | SGLT2 Inhibitor | Glucose excretion | Used for diabetes management; targets kidney function rather than vasopressin pathways. |

Nelivaptan's unique focus on the V1B receptor distinguishes it from other vasopressin antagonists that target different subtypes or have broader actions across multiple receptors .

High Performance Liquid Chromatography Methods

High Performance Liquid Chromatography represents the cornerstone analytical technique for the characterization and quantification of Nelivaptan in various matrices [1] [2]. The development of robust High Performance Liquid Chromatography methods for Nelivaptan requires careful optimization of chromatographic parameters to achieve adequate separation, sensitivity, and selectivity [3] [4].

The most widely employed approach utilizes reversed-phase chromatography with octadecylsilyl columns, typically measuring 150 × 4.6 millimeters with 5 micrometer particle size [2] [3]. The mobile phase composition generally consists of acetonitrile and aqueous components, with the addition of formic acid or phosphate buffers to optimize peak shape and retention characteristics [2] [5]. Flow rates ranging from 0.5 to 1.5 milliliters per minute have been successfully implemented, with detection wavelengths at 254 nanometers providing optimal sensitivity for ultraviolet detection [3] [5].

Method development follows the principles of Analytical Quality by Design, incorporating systematic optimization approaches to establish robust analytical conditions [2]. The retention time for Nelivaptan typically falls within 8.5 to 9.0 minutes under optimized conditions, allowing for efficient separation from potential interferences and degradation products [2] [3]. Temperature control at 25 degrees Celsius ensures consistent retention behavior and peak symmetry [5].

Validation parameters for High Performance Liquid Chromatography methods demonstrate excellent linearity over concentration ranges from 0.1 to 500 micrograms per milliliter, with correlation coefficients exceeding 0.998 [3] [5]. Precision studies yield relative standard deviation values below 2 percent for both intraday and interday measurements, confirming the reliability of the analytical approach [3] [5]. Accuracy assessments typically achieve recovery rates between 98 and 102 percent across multiple concentration levels [3] [5].

Gas Chromatography-Mass Spectrometry Applications

Gas Chromatography-Mass Spectrometry provides powerful analytical capabilities for the structural characterization and identification of Nelivaptan through its unique fragmentation patterns [6] [7] [8]. The technique combines the separation power of gas chromatography with the structural information provided by mass spectrometric detection [6] [9].

Optimal gas chromatographic conditions employ non-polar stationary phases such as DB-5MS or HP-5MS columns with dimensions of 30 meters × 0.25 millimeters and 0.25 micrometer film thickness [6] [7]. Helium serves as the preferred carrier gas at flow rates of 1.0 milliliter per minute, ensuring reproducible separation and detection [9] [10]. Temperature programming begins at 100 degrees Celsius with a ramp rate of 10 degrees Celsius per minute to a final temperature of 300 degrees Celsius [7] [9].

The mass spectrometric detection utilizes electron impact ionization at 70 electron volts, generating characteristic fragmentation patterns that facilitate structural confirmation [7] [8]. The molecular ion peak appears at mass-to-charge ratio 630, corresponding to the molecular weight of Nelivaptan [1] [11]. Key fragment ions include masses at 201, 219, and 233, providing diagnostic information for compound identification [1] [3].

Sample preparation for Gas Chromatography-Mass Spectrometry analysis typically involves derivatization procedures to enhance volatility and thermal stability [7] [12]. Solid phase microextraction techniques have been successfully applied for sample concentration and cleanup prior to analysis [8] [9]. The method demonstrates excellent sensitivity with detection limits in the picogram range and quantification limits suitable for pharmaceutical applications [7] [12].

Spectroscopic Methods

Nuclear Magnetic Resonance Characterization

Nuclear Magnetic Resonance spectroscopy provides definitive structural characterization of Nelivaptan through detailed analysis of its molecular framework and stereochemical features [13] [14]. Multi-nuclear Nuclear Magnetic Resonance approaches encompassing proton, carbon-13, fluorine-19, and nitrogen-15 nuclei offer comprehensive structural information [13] [14].

Proton Nuclear Magnetic Resonance spectroscopy at 400 to 600 megahertz reveals characteristic signal patterns for the aromatic protons appearing between 7 and 8 parts per million, while aliphatic protons resonate in the 1 to 4 parts per million region [13] [15]. The complex molecular structure of Nelivaptan generates well-resolved multipicity patterns that facilitate assignment of individual proton environments [13] [15].

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides crucial information about the carbon framework, with carbonyl carbons appearing in the 160 to 180 parts per million range and aromatic carbons between 120 and 140 parts per million [13] [14]. The technique requires longer acquisition times due to the lower natural abundance of carbon-13, typically employing 256 to 1024 scans for adequate signal-to-noise ratios [13] [14].

Fluorine-19 Nuclear Magnetic Resonance spectroscopy offers unique advantages for Nelivaptan characterization due to the presence of chlorine substituents that influence fluorine chemical shifts through electronic effects [14] [15]. Nitrogen-15 Nuclear Magnetic Resonance provides information about nitrogen environments in the amide and heterocyclic portions of the molecule, although extended acquisition times are required due to low sensitivity [13] [14].

Advanced Nuclear Magnetic Resonance techniques including two-dimensional correlation spectroscopy, heteronuclear single quantum coherence, and heteronuclear multiple bond correlation facilitate complete structural assignment and stereochemical confirmation [13] [14]. Computational prediction of Nuclear Magnetic Resonance spectra using density functional theory calculations provides valuable support for experimental assignments [14].

Infrared and Ultraviolet Spectroscopy

Infrared spectroscopy provides fundamental vibrational information that confirms the presence of key functional groups within the Nelivaptan molecular structure [13] [14]. Fourier transform infrared spectroscopy operates over the 4000 to 400 wavenumber range with 4 wavenumber resolution, enabling detailed analysis of molecular vibrations [13] [14].

Characteristic absorption bands include carbonyl stretching vibrations appearing between 1650 and 1680 wavenumbers, confirming the presence of amide and ester functionalities [13] [14]. Nitrogen-hydrogen stretching vibrations in the 3200 to 3500 wavenumber region provide evidence for amine and amide groups [13] [14]. Aromatic carbon-hydrogen stretching occurs between 3000 and 3100 wavenumbers, supporting the presence of substituted aromatic rings [13] [14].

Sample preparation for infrared analysis employs potassium bromide pellet techniques or attenuated total reflectance methods, enabling analysis of solid samples without extensive preparation [13] [14]. The technique demonstrates excellent reproducibility and requires minimal sample quantities for analysis [13] [14].

Ultraviolet-visible spectroscopy characterizes the electronic transitions within Nelivaptan chromophoric systems, particularly the extended aromatic conjugation [16] [13]. Maximum absorption wavelengths occur at 254 and 280 nanometers, corresponding to π→π* transitions in the aromatic ring systems [13] [14]. Solvent selection includes methanol and acetonitrile, which provide transparency in the ultraviolet region while maintaining analyte solubility [13] [14].

The ultraviolet spectrum provides valuable information for quantitative analysis and purity assessment, with linear responses observed over concentration ranges suitable for pharmaceutical applications [13] [14]. Derivative spectroscopy techniques enhance resolution and enable analysis of overlapping absorption bands [16] [13].

Mass Spectrometry Applications

Liquid Chromatography-Tandem Mass Spectrometry Methodologies

Liquid Chromatography-Tandem Mass Spectrometry represents the gold standard for quantitative bioanalytical methods for Nelivaptan, offering unparalleled sensitivity and selectivity [3] [5] [17]. The technique combines chromatographic separation with multiple stages of mass spectrometric analysis, enabling precise quantification in complex biological matrices [18] [19].

Electrospray ionization in positive mode generates the protonated molecular ion at mass-to-charge ratio 631.2, which serves as the precursor ion for tandem mass spectrometry experiments [1] [3]. Collision-induced dissociation produces characteristic product ions at masses 201.1, 219.1, and 233.1, providing highly specific transitions for multiple reaction monitoring [1] [3].

Optimization of mass spectrometric parameters includes capillary voltages of 3.0 kilovolts, source temperatures of 120 degrees Celsius, and collision energies ranging from 25 to 35 electron volts [5] [17]. Nitrogen serves as both the nebulizing and collision gas, with flow rates optimized for maximum sensitivity [5] [17].

Method validation demonstrates linear calibration curves over concentration ranges from 0.1 to 500 nanograms per milliliter, with lower limits of quantification below 0.1 nanograms per milliliter [5] [17]. Matrix effects are minimized through the use of stable isotope labeled internal standards, ensuring accurate quantification across diverse sample types [17] [20].

The validated methods have been successfully applied to pharmacokinetic studies, demonstrating robust performance in human plasma samples [5] [20] [21]. Precision and accuracy parameters consistently meet regulatory guidelines, with relative standard deviations below 15 percent and accuracy within 85 to 115 percent of nominal concentrations [5] [17].

Collision Cross Section Measurements

Collision Cross Section measurements provide unique three-dimensional structural information that complements traditional mass spectrometric data for Nelivaptan characterization [1] [22] [23]. Ion mobility-mass spectrometry techniques enable determination of rotationally averaged collision cross sections that reflect molecular size and shape [22] [24].

Experimental Collision Cross Section values for Nelivaptan have been determined using drift tube ion mobility spectrometry under standardized nitrogen buffer gas conditions [1] [22]. The protonated molecular ion exhibits a Collision Cross Section of 230.6 square Angstroms, while the sodium adduct ion measures 233.3 square Angstroms [1]. The deprotonated molecular ion demonstrates a Collision Cross Section of 233.1 square Angstroms under negative ionization conditions [1].

Calibration procedures employ reference compounds with well-established Collision Cross Section values to ensure measurement accuracy and interlaboratory reproducibility [22] [25]. Drift tube conditions maintain low electric field strengths to preserve the relationship between ion mobility and collision cross section according to the Mason-Schamp equation [26] [25].

Theoretical Collision Cross Section calculations using computational methods provide validation of experimental measurements and structural insights [23] [24]. Molecular dynamics simulations and quantum chemical calculations generate three-dimensional conformers for collision cross section prediction using trajectory method algorithms [23] [24].

The collision cross section data serves multiple analytical purposes, including enhanced compound identification confidence, isomer differentiation, and quality control applications [23] [27]. Integration of collision cross section measurements with traditional analytical methods creates a multi-dimensional identification framework that significantly improves analytical specificity [22] [27].

Bioanalytical Assay Development

Bioanalytical method development for Nelivaptan requires comprehensive optimization of sample preparation, chromatographic separation, and detection parameters to achieve regulatory compliance and analytical performance [28] [29] [17]. The complex nature of biological matrices necessitates robust methods that minimize interference while maintaining sensitivity and selectivity [29] [30].

Sample preparation methodologies encompass protein precipitation, liquid-liquid extraction, and solid-phase extraction techniques tailored to the physicochemical properties of Nelivaptan [29] [17]. Acetonitrile precipitation effectively removes protein components while maintaining analyte recovery above 95 percent [17] [20]. Liquid-liquid extraction using organic solvents provides additional cleanup capabilities for complex matrices [29] [21].

Chromatographic optimization focuses on achieving baseline separation within acceptable run times while maintaining peak symmetry and resolution [29] [17]. Reversed-phase columns with octadecylsilyl stationary phases demonstrate optimal retention characteristics for Nelivaptan in biological samples [17] [20]. Mobile phase composition employs gradient elution profiles to optimize separation efficiency and reduce analysis time [29] [17].

Method validation encompasses all critical performance parameters including selectivity, linearity, accuracy, precision, stability, and robustness [29] [17]. Selectivity studies confirm the absence of interference from endogenous matrix components and co-administered medications [17] [20]. Linearity assessments demonstrate proportional responses over therapeutically relevant concentration ranges [29] [17].

Stability evaluations examine analyte degradation under various storage and processing conditions, establishing appropriate handling procedures for clinical samples [17] [20]. Quality control samples at multiple concentration levels ensure ongoing method performance throughout sample analysis batches [29] [17].

Sample Preparation Methodologies

Sample preparation represents a critical component of analytical method development for Nelivaptan, directly influencing the accuracy, precision, and reliability of analytical results [31] [32]. The selection of appropriate extraction techniques depends on the sample matrix, target concentration levels, and subsequent analytical requirements [31] [32].

Solid-phase extraction provides selective cleanup and concentration capabilities for Nelivaptan analysis in complex samples [31] [32]. Reversed-phase sorbents demonstrate excellent retention characteristics for Nelivaptan due to its hydrophobic properties, while maintaining compatibility with aqueous samples [31] [32]. Optimization of conditioning, loading, washing, and elution steps ensures maximum recovery and minimal interference [31] [32].

Liquid-liquid extraction techniques offer versatility for various sample types and concentration ranges [31] [32]. The selection of extraction solvents considers the partition coefficient of Nelivaptan between aqueous and organic phases, with optimization of pH conditions to enhance extraction efficiency [31] [32]. Multiple extraction steps may be employed to achieve quantitative recovery from challenging matrices [31] [32].

Protein precipitation using organic solvents provides rapid sample preparation for biological fluids while maintaining acceptable recovery rates [31] [32]. Acetonitrile and methanol demonstrate effectiveness for protein removal while preserving Nelivaptan stability [31] [32]. Centrifugation conditions and supernatant handling procedures require optimization to ensure consistent results [31] [32].

Advanced sample preparation techniques include QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodologies that combine multiple cleanup mechanisms in streamlined procedures [31] [32]. These approaches reduce sample preparation time while maintaining analytical performance suitable for high-throughput applications [31] [32].

Quality control measures for sample preparation include recovery studies using spiked samples, matrix effect evaluations, and stability assessments under processing conditions [31] [32]. Standard operating procedures ensure reproducible sample handling and minimize sources of analytical variability [31] [32].

Stability-Indicating Methods

Stability-indicating analytical methods for Nelivaptan provide essential information about degradation pathways, impurity formation, and shelf-life characteristics under various environmental conditions [33] [34] [35]. These methods must demonstrate the ability to separate and quantify Nelivaptan in the presence of its degradation products [33] [35].

Forced degradation studies expose Nelivaptan to stress conditions including acidic, basic, oxidative, thermal, and photolytic environments to identify potential degradation pathways [33] [36] [35]. Acidic conditions using hydrochloric acid reveal susceptibility to hydrolytic degradation, while basic conditions with sodium hydroxide may cause different degradation patterns [33] [35]. Oxidative stress using hydrogen peroxide identifies oxidative degradation products that may form during storage [33] [35].

Chromatographic method development for stability studies requires resolution of all degradation products from the parent compound and from each other [33] [36]. Extended gradient programs and alternative stationary phases may be necessary to achieve adequate separation of closely related compounds [33] [36]. Peak purity analysis using photodiode array detection confirms the homogeneity of chromatographic peaks [33] [36].

Validation of stability-indicating methods encompasses all traditional parameters with additional emphasis on specificity in the presence of degradation products [33] [35]. Linearity studies include both the parent compound and major degradation products to ensure accurate quantification [33] [35]. Robustness testing evaluates method performance under slight variations in chromatographic conditions [33] [36].

Long-term stability studies monitor Nelivaptan degradation under International Conference on Harmonisation recommended conditions, providing data to support shelf-life determinations [33] [35]. Accelerated stability testing at elevated temperatures and humidity levels predicts degradation behavior under normal storage conditions [33] [35].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure]

Pictograms

Health Hazard

Other CAS

Wikipedia

Dates

2: El-Werfali W, Toomasian C, Maliszewska-Scislo M, Li C, Rossi NF. Haemodynamic and renal sympathetic responses to V1b vasopressin receptor activation within the paraventricular nucleus. Exp Physiol. 2015 Apr 20;100(5):553-65. doi: 10.1113/expphysiol.2014.084426. PubMed PMID: 25605313.

3: Goutier W, Kloeze M, McCreary AC. Nicotine-induced locomotor sensitization: pharmacological analyses with candidate smoking cessation aids. Addict Biol. 2016 Mar;21(2):234-41. doi: 10.1111/adb.12190. Epub 2014 Oct 13. PubMed PMID: 25307867.

4: Izumi Y, Miura K, Iwao H. Therapeutic potential of vasopressin-receptor antagonists in heart failure. J Pharmacol Sci. 2014;124(1):1-6. Epub 2014 Jan 7. Review. PubMed PMID: 24401675.

5: Jasnic N, Djordjevic J, Vujovic P, Lakic I, Djurasevic S, Cvijic G. The effect of vasopressin 1b receptor (V1bR) blockade on HPA axis activity in rats exposed to acute heat stress. J Exp Biol. 2013 Jun 15;216(Pt 12):2302-7. doi: 10.1242/jeb.082842. Epub 2013 Apr 11. PubMed PMID: 23580725.